
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester typically involves the esterification of maleic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic Acid: The parent compound of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester.
Fumaric Acid: An isomer of maleic acid with different chemical properties.
Succinic Acid: A related dicarboxylic acid with similar reactivity.
Uniqueness
This compound is unique due to the presence of the 1-methyl-1,2-ethanediyl group, which imparts different chemical and physical properties compared to its parent compound and other similar acids. This uniqueness makes it valuable in specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
71550-61-3 |
|---|---|
Molekularformel |
C11H12O8 |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxypropoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H12O8/c1-7(19-11(17)5-3-9(14)15)6-18-10(16)4-2-8(12)13/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)/b4-2-,5-3- |
InChI-Schlüssel |
UWAPZLSSQZOFLR-JVLMNHKTSA-N |
Isomerische SMILES |
CC(COC(=O)/C=C\C(=O)O)OC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CC(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


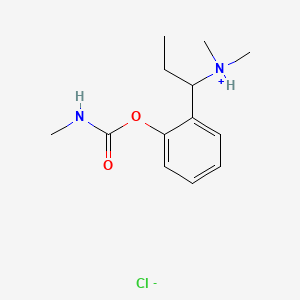
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
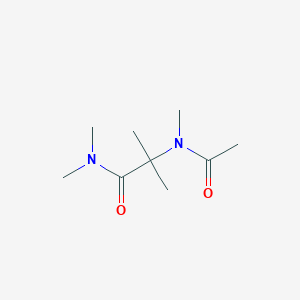

![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
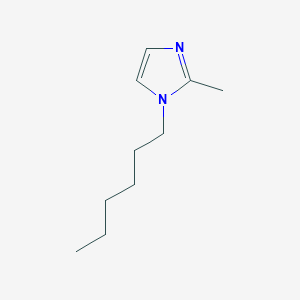
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
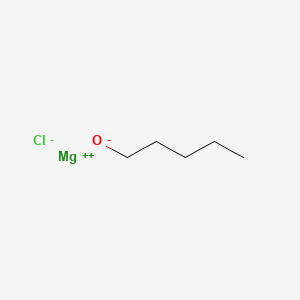
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
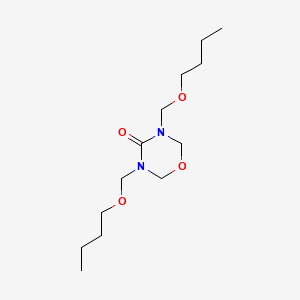
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
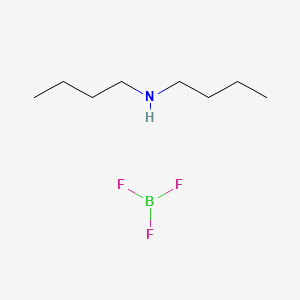
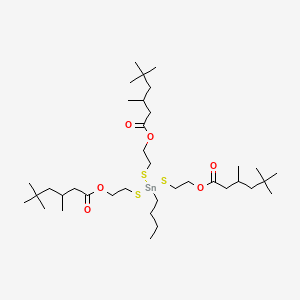
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
